molecular formula C23H25NO4 B368468 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one CAS No. 879047-17-3

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B368468
CAS No.: 879047-17-3
M. Wt: 379.4g/mol
InChI Key: ZUFCQEBQUYPJRR-UHFFFAOYSA-N
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Description

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one family. This compound is characterized by its unique structure, which includes an allyloxybenzyl group, a hydroxy group, and a dimethyl group attached to the indolin-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the formation of 3-substituted-3-hydroxyindolin-2-ones in good yields. The reaction typically involves the use of an inorganic base at high temperature to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is unique due to the presence of the allyloxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indolin-2-one derivatives and contributes to its specific applications in scientific research.

Properties

IUPAC Name

3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCQEBQUYPJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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